3-Phenoxybenzyl alcohol

Beschreibung

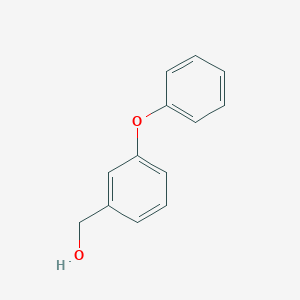

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

(3-phenoxyphenyl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12O2/c14-10-11-5-4-8-13(9-11)15-12-6-2-1-3-7-12/h1-9,14H,10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KGANAERDZBAECK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)OC2=CC=CC(=C2)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7027756 | |

| Record name | 3-Phenoxybenzenemethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7027756 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

200.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Colorless or light yellow liquid; [Alfa Aesar MSDS] | |

| Record name | 3-Phenoxybenzyl alcohol | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/11578 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

13826-35-2 | |

| Record name | 3-Phenoxybenzyl alcohol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13826-35-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Phenoxybenzylalcohol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013826352 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzenemethanol, 3-phenoxy- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 3-Phenoxybenzenemethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7027756 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-phenoxybenzylic alcohol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.034.100 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3-PHENOXYBENZYL ALCOHOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/04964J25DQ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of 3-Phenoxybenzyl Alcohol

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Phenoxybenzyl alcohol is a key chemical intermediate, primarily recognized as a metabolite of synthetic pyrethroid insecticides such as permethrin (B1679614) and cypermethrin.[1][2] Understanding its physicochemical properties is crucial for toxicological studies, environmental fate assessment, and in the development of new pharmaceutical and agricultural products. This technical guide provides a comprehensive overview of the core physicochemical characteristics of this compound, detailed experimental methodologies for their determination, and a visualization of its relevant metabolic pathway.

Physicochemical Properties

The following tables summarize the key physicochemical properties of this compound.

Table 1: Identification and Structural Information

| Parameter | Value |

| IUPAC Name | (3-phenoxyphenyl)methanol[2] |

| Synonyms | m-Phenoxybenzyl alcohol, 3-(Hydroxymethyl)diphenyl ether, 3-Phenoxybenzenemethanol[2] |

| CAS Number | 13826-35-2 |

| Molecular Formula | C₁₃H₁₂O₂ |

| Molecular Weight | 200.23 g/mol |

| SMILES | C1=CC=C(C=C1)OC2=CC=CC(=C2)CO[2] |

| InChI Key | KGANAERDZBAECK-UHFFFAOYSA-N |

Table 2: Physical and Chemical Properties

| Property | Value | Conditions |

| Appearance | Colorless to light yellow liquid or solid | |

| Melting Point | 4-7 °C | |

| Boiling Point | 135-140 °C | at 0.1 mmHg |

| Density | 1.149 g/mL | at 25 °C |

| Vapor Pressure | 0.1 mmHg | at 37.7 °C |

| Refractive Index | 1.591 | at 20 °C |

| Water Solubility | Insoluble | |

| pKa | 14.19 ± 0.10 | Predicted |

| LogP | 2.797 | at 25 °C |

| Flash Point | >110 °C (>230 °F) | |

| Stability | Stable under normal conditions. Combustible. | |

| Incompatibilities | Strong oxidizing agents |

Experimental Protocols

The following are detailed, generalized methodologies for determining the key physicochemical properties of this compound.

Determination of Melting Point

Principle: The melting point is the temperature at which a substance transitions from a solid to a liquid state. For a pure crystalline solid, this transition occurs over a narrow temperature range.

Apparatus:

-

Melting point apparatus (e.g., Mel-Temp or Thiele tube)

-

Capillary tubes (sealed at one end)

-

Thermometer

-

Spatula

Procedure:

-

Ensure the this compound sample is solid. If it is a liquid at room temperature, it should be cooled to induce crystallization.

-

Finely powder a small amount of the solid sample.

-

Pack the powdered sample into the open end of a capillary tube to a height of 2-3 mm by tapping the sealed end on a hard surface.[3]

-

Place the capillary tube in the heating block of the melting point apparatus.

-

Heat the sample rapidly at first to determine an approximate melting range.

-

Allow the apparatus to cool, then repeat the measurement with a fresh sample, heating slowly (1-2 °C per minute) as the approximate melting point is approached.[3]

-

Record the temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire sample becomes a clear liquid (completion of melting). This range is the melting point.[3]

Determination of Boiling Point

Principle: The boiling point is the temperature at which the vapor pressure of a liquid equals the surrounding atmospheric pressure.[4]

Apparatus:

-

Small test tube or fusion tube

-

Capillary tube (sealed at one end)

-

Thermometer

-

Heating apparatus (e.g., aluminum block heater or Thiele tube with heating oil)[5]

-

Clamp and stand

Procedure:

-

Place a small amount (a few milliliters) of this compound into the test tube.

-

Invert the capillary tube (open end down) and place it into the test tube containing the liquid.

-

Attach the test tube to a thermometer and immerse them in the heating bath. The top of the liquid in the test tube should be below the level of the heating medium.

-

Heat the apparatus gently. As the liquid heats, air will be expelled from the capillary tube.

-

When a continuous stream of bubbles emerges from the capillary tube, stop heating.

-

The liquid will begin to cool, and the bubbling will slow down and eventually stop. The temperature at which the liquid just begins to enter the capillary tube is the boiling point of the liquid at the recorded atmospheric pressure.[6]

Determination of Density

Principle: Density is the mass of a substance per unit volume.

Apparatus:

-

Pycnometer (specific gravity bottle) or a graduated cylinder[7][8]

-

Analytical balance

-

Water bath (for temperature control)

Procedure:

-

Clean and dry the pycnometer and determine its mass.

-

Fill the pycnometer with this compound, ensuring there are no air bubbles.

-

Place the pycnometer in a constant temperature water bath (e.g., 25 °C) until it reaches thermal equilibrium.

-

Carefully dry the outside of the pycnometer and weigh it.

-

The mass of the liquid is the difference between the mass of the filled and empty pycnometer.

-

The density is calculated by dividing the mass of the liquid by the known volume of the pycnometer.

Determination of Refractive Index

Principle: The refractive index is a measure of how much the path of light is bent, or refracted, when it enters a material. It is a characteristic property of a substance.

Apparatus:

-

Abbe refractometer[9]

-

Constant temperature water bath

-

Dropper

Procedure:

-

Calibrate the Abbe refractometer using a standard liquid with a known refractive index (e.g., distilled water).

-

Ensure the prisms of the refractometer are clean and dry.

-

Place a few drops of this compound onto the lower prism.

-

Close the prisms and allow the sample to spread into a thin film.

-

Circulate water from the constant temperature bath (e.g., 20 °C) through the refractometer to maintain a constant temperature.

-

Look through the eyepiece and adjust the controls to bring the dividing line between the light and dark fields into sharp focus and on the crosshairs.

-

Read the refractive index directly from the scale.

Determination of Water Solubility

Principle: This is a qualitative or semi-quantitative determination of the amount of a substance that can dissolve in water at a specific temperature.

Apparatus:

-

Test tubes with stoppers

-

Graduated pipettes

-

Vortex mixer or shaker

Procedure:

-

Add a known volume of distilled water (e.g., 1 mL) to a test tube.

-

Add a small, measured amount of this compound (e.g., 10 mg for a solid or 10 µL for a liquid) to the test tube.

-

Stopper the test tube and shake it vigorously for a set period (e.g., 1 minute).[10]

-

Allow the mixture to stand and observe if the substance has dissolved completely.

-

If it dissolves, continue adding small, known amounts of the substance until it no longer dissolves, and a saturated solution is formed.

-

Based on the observations, the solubility can be classified (e.g., insoluble, slightly soluble, soluble).

Metabolic Pathway

This compound is a primary metabolite of many pyrethroid insecticides. In mammals, pyrethroids undergo hydrolysis of the ester linkage, yielding this compound.[1] This alcohol is then further oxidized to 3-phenoxybenzaldehyde (B142659) and subsequently to 3-phenoxybenzoic acid, which can then be conjugated and excreted.[11][12]

Caption: Metabolic pathway of pyrethroid insecticides to this compound and its subsequent metabolites. ADH: Alcohol Dehydrogenase, ALDH: Aldehyde Dehydrogenase.

References

- 1. The pyrethroid metabolites 3-phenoxybenzoic acid and this compound do not exhibit estrogenic activity in the MCF-7 human breast carcinoma cell line or Sprague-Dawley rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound | C13H12O2 | CID 26295 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. jove.com [jove.com]

- 4. vijaynazare.weebly.com [vijaynazare.weebly.com]

- 5. Determination of Boiling Point of Organic Compounds - GeeksforGeeks [geeksforgeeks.org]

- 6. Video: Boiling Points - Concept [jove.com]

- 7. batman.edu.tr [batman.edu.tr]

- 8. calnesis.com [calnesis.com]

- 9. Abbe's Refractometer (Procedure) : Modern Physics Virtual Lab : Physical Sciences : Amrita Vishwa Vidyapeetham Virtual Lab [vlab.amrita.edu]

- 10. saltise.ca [saltise.ca]

- 11. Determination of the pyrethroid insecticide metabolite 3-PBA in plasma and urine samples from farmer and consumer groups in northern Thailand - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

3-phenoxybenzyl alcohol spectral data analysis

An In-depth Technical Guide to the Spectral Analysis of 3-Phenoxybenzyl Alcohol

Abstract

This technical guide provides a comprehensive analysis of the spectral data for this compound (CAS No: 13826-35-2), a key intermediate in the synthesis of various pyrethroid insecticides and a metabolite of permethrin.[1] This document is intended for researchers, scientists, and professionals in drug development and chemical synthesis. It details the interpretation of Infrared (IR), Nuclear Magnetic Resonance (¹H NMR and ¹³C NMR), and Mass Spectrometry (MS) data. Methodologies for data acquisition are outlined, and all quantitative data are summarized in structured tables for clarity and comparative analysis.

Molecular Structure

This compound, with the chemical formula C₁₃H₁₂O₂, is composed of a benzyl (B1604629) alcohol core substituted with a phenoxy group at the meta (3-position) of the benzene (B151609) ring.[2] Understanding this structure is fundamental to interpreting its spectral data, as each functional group and unique atomic environment will produce a characteristic signal.

IUPAC Name: (3-phenoxyphenyl)methanol[1] Molecular Weight: 200.23 g/mol [2] Chemical Structure:

Experimental Protocols and Methodology

The acquisition of high-quality spectral data is contingent on meticulous sample preparation and appropriate instrumental parameters. The following sections describe generalized protocols for the techniques discussed.

Infrared (IR) Spectroscopy

The IR spectrum is typically acquired to identify the functional groups present in the molecule.

-

Sample Preparation: For a liquid sample like this compound, the simplest method involves placing a single drop of the neat liquid between two polished sodium chloride (NaCl) or potassium bromide (KBr) plates.[3] These salt plates are transparent to IR radiation.[3] The sample spreads to form a thin film suitable for analysis.[3] For solid samples, a common technique is to grind approximately 1-2 mg of the sample with 100-200 mg of dry KBr powder and compress the mixture into a transparent pellet.[4][5]

-

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer is used. A background spectrum of the empty sample holder (or pure KBr pellet) is recorded first.[5] Subsequently, the sample spectrum is recorded. The instrument ratios the sample spectrum against the background to generate the final absorbance or transmittance spectrum, which corrects for atmospheric and instrumental interferences.[4][5] The typical scanning range is 4000-400 cm⁻¹.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.

-

Sample Preparation: A sample of 5-20 mg for ¹H NMR or 20-50 mg for ¹³C NMR is accurately weighed and dissolved in approximately 0.6-0.7 mL of a deuterated solvent.[6] Chloroform-d (CDCl₃) is a common solvent for nonpolar organic compounds like this compound.[1][6][7] The solution is transferred to a 5 mm NMR tube, ensuring the liquid level is between 4.0 and 5.0 cm.[6] The tube is capped and wiped clean before insertion into the spectrometer.[6]

-

Instrumentation and Data Acquisition: The spectrum is recorded on an NMR spectrometer, for instance, at a frequency of 400 MHz for ¹H NMR.[1][7] The experimental process involves:

-

Locking: The spectrometer locks onto the deuterium (B1214612) signal of the solvent to stabilize the magnetic field.[6]

-

Shimming: The magnetic field homogeneity is optimized to achieve high resolution and sharp peaks.[6]

-

Tuning: The probe is tuned to the specific nucleus being observed (e.g., ¹H or ¹³C).[6]

-

Acquisition: A standard pulse sequence is used to acquire the Free Induction Decay (FID), which is then Fourier-transformed to yield the NMR spectrum. Chemical shifts are typically referenced internally to the residual solvent peak or an internal standard like Tetramethylsilane (TMS).[8]

-

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and elemental composition and to deduce structural information from fragmentation patterns.

-

Sample Introduction and Ionization: For a volatile compound, Gas Chromatography-Mass Spectrometry (GC-MS) is a common method. The sample is injected into a gas chromatograph, where it is vaporized and separated from impurities. The separated compound then enters the mass spectrometer's ion source. Electron Ionization (EI) is a standard ionization technique where high-energy electrons bombard the molecule, causing it to ionize and fragment.[7]

-

Mass Analysis: The resulting ions (the molecular ion and various fragments) are separated based on their mass-to-charge ratio (m/z) by a mass analyzer, such as a quadrupole or time-of-flight (TOF) analyzer.

-

Detection: An electron multiplier or similar detector records the abundance of each ion, generating a mass spectrum which is a plot of relative intensity versus m/z.

Spectral Data Presentation and Analysis

The following diagram illustrates the logical workflow for the comprehensive spectral analysis of this compound.

Caption: Logical workflow for the spectral analysis of this compound.

Infrared (IR) Spectroscopy Data

The IR spectrum is instrumental in identifying the key functional groups. The prominent absorption bands for this compound are interpreted below.

Table 1: Summary of IR Spectral Data

| Wavenumber (cm⁻¹) | Intensity | Functional Group Assignment |

| ~3350 | Strong, Broad | O-H stretch (alcohol) |

| 3100-3000 | Medium | Aromatic C-H stretch |

| 2950-2850 | Medium | Aliphatic C-H stretch (-CH₂-) |

| ~1600-1450 | Medium-Strong | Aromatic C=C ring stretch |

| ~1240 | Strong | Aryl-O-C stretch (ether) |

| ~1050 | Strong | C-O stretch (primary alcohol) |

-

O-H Stretch: A strong and characteristically broad absorption band around 3350 cm⁻¹ confirms the presence of the hydroxyl (-OH) group, with the broadening due to intermolecular hydrogen bonding.

-

C-H Stretches: Absorptions just above 3000 cm⁻¹ are typical for aromatic C-H stretching, while those just below 3000 cm⁻¹ correspond to the aliphatic C-H stretches of the methylene (B1212753) (-CH₂) group.

-

Aromatic C=C Stretches: A series of bands in the 1600-1450 cm⁻¹ region are indicative of the carbon-carbon double bond vibrations within the two aromatic rings.

-

C-O Stretches: The spectrum shows two distinct C-O stretching vibrations. A strong band around 1240 cm⁻¹ is assigned to the aryl ether linkage (Ar-O-CH₂), and another strong band around 1050 cm⁻¹ is characteristic of the primary alcohol C-O bond.

Nuclear Magnetic Resonance (NMR) Spectroscopy Data

NMR data provides an unambiguous map of the molecule's structure.

The ¹H NMR spectrum, recorded at 400 MHz in CDCl₃, displays signals corresponding to the aromatic protons, the benzylic methylene protons, and the alcohol proton.[1][7]

Table 2: Summary of ¹H NMR Spectral Data

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~7.35 - 6.85 | Multiplet | 9H | Aromatic Protons (Ar-H) |

| 4.69 | Singlet | 2H | Methylene Protons (-CH₂OH) |

| ~2.5 (variable) | Broad Singlet | 1H | Hydroxyl Proton (-OH) |

-

Aromatic Region (δ 7.35-6.85 ppm): The nine protons on the two aromatic rings produce a complex multiplet pattern in this region.[1][7] The protons of the phenoxy ring and the benzyl alcohol ring overlap, making individual assignment challenging without advanced 2D NMR techniques.

-

Methylene Signal (δ 4.69 ppm): The two protons of the methylene group (-CH₂OH) are chemically equivalent and appear as a sharp singlet.[7] Their chemical shift is downfield due to the deshielding effect of the adjacent aromatic ring and the oxygen atom.

-

Hydroxyl Proton (δ ~2.5 ppm): The alcohol proton signal is typically a broad singlet. Its chemical shift is variable and depends on concentration, temperature, and solvent, as it readily exchanges with trace amounts of water.

The ¹³C NMR spectrum provides information on the 13 unique carbon atoms in the molecule.

Table 3: Summary of ¹³C NMR Spectral Data

| Chemical Shift (δ, ppm) | Assignment |

| 157.5 | C-O (phenoxy ring) |

| 157.1 | C-O (benzyl ring) |

| 143.0 | C-CH₂OH (benzyl ring) |

| 129.7 | Aromatic CH |

| 123.3 | Aromatic CH |

| 121.6 | Aromatic CH |

| 119.0 | Aromatic CH |

| 117.8 | Aromatic CH |

| 117.1 | Aromatic CH |

| 64.6 | -CH₂OH |

Note: The assignments of the individual aromatic carbons are based on typical chemical shift values and may require more detailed analysis for definitive confirmation. The data presented is a selection of reported shifts.[1]

-

Quaternary Carbons (δ 157.5, 157.1, 143.0 ppm): Three signals are observed for the non-protonated carbons. The two signals at δ 157.5 and 157.1 ppm correspond to the carbons directly bonded to the ether oxygen.[1] The signal at δ 143.0 ppm is assigned to the carbon of the benzyl ring attached to the methylene group.[1]

-

Aromatic CH Carbons (δ 117-130 ppm): The nine protonated aromatic carbons resonate in this region, with several distinct signals observed.[1]

-

Aliphatic Carbon (δ 64.6 ppm): The signal at δ 64.6 ppm is characteristic of the methylene carbon (-CH₂OH), shifted downfield by the attached oxygen atom.[1]

Mass Spectrometry (MS) Data

The mass spectrum reveals the molecular weight and key fragmentation pathways under electron ionization.

Table 4: Summary of Mass Spectrometry Data

| m/z | Relative Intensity | Proposed Fragment |

| 200 | High | [M]⁺˙ (Molecular Ion) |

| 199 | Moderate | [M-H]⁺ |

| 181 | Low | [M-H-H₂O]⁺ |

| 107 | Moderate | [C₆H₅OCH₂]⁺ |

| 93 | High | [C₆H₅O]⁺ |

| 77 | High | [C₆H₅]⁺ |

-

Molecular Ion (m/z 200): A strong peak at m/z 200 corresponds to the molecular ion [C₁₃H₁₂O₂]⁺˙, confirming the molecular weight of the compound.[7]

-

[M-H]⁺ (m/z 199): Loss of a hydrogen radical from the molecular ion results in the peak at m/z 199.[7]

-

Loss of Water (m/z 182, not prominent): Alcohols often lose a molecule of water (18 Da), but this may not always be a major fragmentation pathway.[9]

-

Benzylic Cleavage: Cleavage of the C-C bond between the benzyl ring and the methylene group is not favored. However, cleavage leading to fragments like the phenoxymethyl (B101242) cation ([C₆H₅OCH₂]⁺) at m/z 107 is possible.

-

Ether Cleavage: The most significant fragmentation pathways involve the cleavage of the ether bond.

-

[C₆H₅O]⁺ (m/z 93): Cleavage of the bond between the ether oxygen and the benzyl ring can generate the phenoxy cation.

-

[C₆H₅]⁺ (m/z 77): Subsequent loss of a carbon monoxide (CO) molecule from the phenoxy cation results in the highly stable phenyl cation at m/z 77.[7] This is often a very prominent peak in the spectrum of phenyl ethers.

-

Conclusion

The collective analysis of IR, ¹H NMR, ¹³C NMR, and Mass Spectrometry data provides a definitive structural confirmation of this compound. IR spectroscopy identifies the essential alcohol and ether functional groups. NMR spectroscopy elucidates the precise arrangement of hydrogen and carbon atoms, distinguishing between the aromatic and aliphatic components. Finally, mass spectrometry confirms the molecular weight and reveals characteristic fragmentation patterns consistent with the proposed structure. This comprehensive spectral dataset serves as a crucial reference for quality control, reaction monitoring, and metabolite identification in relevant scientific and industrial applications.

References

- 1. This compound | C13H12O2 | CID 26295 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound | LGC Standards [lgcstandards.com]

- 3. glaserr.missouri.edu [glaserr.missouri.edu]

- 4. edu.rsc.org [edu.rsc.org]

- 5. mmrc.caltech.edu [mmrc.caltech.edu]

- 6. How To Prepare And Run An NMR Sample - Blogs - News [alwsci.com]

- 7. This compound(13826-35-2) 1H NMR [m.chemicalbook.com]

- 8. rsc.org [rsc.org]

- 9. youtube.com [youtube.com]

An In-depth Technical Guide to the ¹H and ¹³C NMR Spectroscopy of 3-Phenoxybenzyl Alcohol

This technical guide provides a comprehensive analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of 3-phenoxybenzyl alcohol. It is intended for researchers, scientists, and professionals in the field of drug development and analytical chemistry who utilize NMR spectroscopy for structural elucidation and characterization of organic molecules. This document presents a detailed summary of spectral data, experimental methodologies, and visual representations of the molecular structure and analytical workflow.

Introduction to this compound

This compound is an aromatic ether and a primary alcohol. Its chemical structure consists of a benzyl (B1604629) alcohol moiety where the benzene (B151609) ring is substituted at the meta-position with a phenoxy group. This compound is of interest in various chemical and biological studies. NMR spectroscopy is a powerful analytical technique for confirming its molecular structure by providing detailed information about the chemical environment of each proton and carbon atom.

Chemical Structure and Atom Numbering

To facilitate the assignment of NMR signals, the chemical structure of this compound is presented below with a standardized atom numbering system. This numbering is used consistently throughout this guide to correlate spectral data with specific atoms in the molecule.

¹H NMR Spectral Data

The ¹H NMR spectrum of this compound provides information on the number of different types of protons, their chemical environment, and their proximity to other protons. The data presented here was acquired in deuterated chloroform (B151607) (CDCl₃) at a frequency of 400 MHz.[1]

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~7.29 | m | 2H | H-2'', H-6'' |

| ~7.25 | m | 1H | H-4' |

| ~7.23 | m | 1H | H-6' |

| ~7.07 | m | 1H | H-5' |

| ~7.00 | m | 2H | H-3'', H-5'' |

| ~6.96 | m | 1H | H-4'' |

| ~6.86 | m | 1H | H-2' |

| 4.50 | s | 2H | H-7 (CH₂) |

| 3.07 | br s | 1H | OH |

Table 1: ¹H NMR Data for this compound

Note: The chemical shifts for the aromatic protons are closely spaced and may appear as complex multiplets. The assignments are based on typical aromatic substitution patterns and coupling interactions.

¹³C NMR Spectral Data

The ¹³C NMR spectrum of this compound indicates the number of chemically non-equivalent carbon atoms. The spectrum was recorded in CDCl₃ at a frequency of 22.53 MHz.[1]

| Chemical Shift (δ) ppm | Assignment |

| 157.49 | C-3' |

| 157.11 | C-1'' |

| 143.03 | C-1' |

| 129.73 | C-3'', C-5'' |

| 123.30 | C-4'' |

| 121.55 | C-5' |

| 118.95 | C-2'', C-6'' |

| 117.79 | C-6' |

| 117.14 | C-4' |

| 117.14 | C-2' |

| 64.55 | C-7 (CH₂OH) |

Table 2: ¹³C NMR Data for this compound

Experimental Protocols

The acquisition of high-quality NMR spectra is crucial for accurate structural elucidation. The following outlines a general experimental protocol for obtaining ¹H and ¹³C NMR spectra of this compound.

Sample Preparation

-

Sample Weighing: Accurately weigh approximately 5-10 mg of this compound.

-

Solvent Addition: Dissolve the sample in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃). CDCl₃ is a common solvent for NMR as it is chemically inert and its deuterium (B1214612) signal can be used for field-frequency locking.

-

Internal Standard (Optional): Tetramethylsilane (TMS) can be added as an internal standard for chemical shift referencing (δ = 0.00 ppm). However, modern NMR spectrometers often reference the residual solvent peak.

-

Transfer to NMR Tube: Transfer the solution to a clean, dry 5 mm NMR tube.

-

Capping and Labeling: Securely cap the NMR tube and label it appropriately.

NMR Spectrometer Setup and Data Acquisition

The following is a generalized workflow for data acquisition on a modern NMR spectrometer.

Key Acquisition Parameters:

-

¹H NMR:

-

Pulse Angle: Typically 30-45 degrees for quantitative measurements.

-

Acquisition Time: 2-4 seconds.

-

Relaxation Delay: 1-5 seconds, should be at least 5 times the longest T₁ for quantitative analysis.

-

Number of Scans: 8-16 scans are usually sufficient for a sample of this concentration.

-

-

¹³C NMR:

-

Pulse Program: Typically a proton-decoupled experiment is used to simplify the spectrum and improve signal-to-noise.

-

Acquisition Time: 1-2 seconds.

-

Relaxation Delay: 2-5 seconds. A longer delay may be needed for quaternary carbons.

-

Number of Scans: Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 128 to 1024 or more) is required.

-

Interpretation of Spectra

¹H NMR Spectrum

-

Aromatic Region (6.8-7.3 ppm): The signals in this region correspond to the nine protons on the two aromatic rings. The complex splitting patterns arise from spin-spin coupling between adjacent protons. The protons on the phenoxy ring (H-2''/6'', H-3''/5'', H-4'') and the benzyl ring (H-2', H-4', H-5', H-6') give rise to distinct but overlapping multiplets.

-

Methylene (B1212753) Protons (4.50 ppm): The singlet at 4.50 ppm corresponds to the two protons of the methylene group (-CH₂OH). It appears as a singlet because there are no adjacent protons to cause splitting.

-

Hydroxyl Proton (~3.07 ppm): The broad singlet around 3.07 ppm is characteristic of an alcohol proton. Its chemical shift can vary depending on concentration, temperature, and solvent due to hydrogen bonding and chemical exchange. This peak would disappear upon shaking the sample with D₂O.[2]

¹³C NMR Spectrum

-

Aromatic Carbons (117-158 ppm): The ten signals in this region correspond to the twelve aromatic carbons. Due to symmetry, the pairs C-3''/C-5'' and C-2''/C-6'' are chemically equivalent and each produce a single signal. The carbons attached to oxygen (C-3', C-1'') are deshielded and appear at the downfield end of this region.

-

Methylene Carbon (64.55 ppm): The signal at 64.55 ppm is assigned to the carbon of the methylene group (C-7). Its chemical shift is characteristic of a carbon atom single-bonded to an oxygen atom.

Conclusion

This technical guide has provided a detailed overview of the ¹H and ¹³C NMR spectra of this compound. The presented data tables, structural diagrams, and experimental protocols offer a comprehensive resource for the identification and characterization of this molecule. The assignments of the proton and carbon signals are consistent with the known chemical structure and established principles of NMR spectroscopy. This information is valuable for quality control, reaction monitoring, and structural verification in research and industrial settings.

References

An In-depth Technical Guide to the Mass Spectrometry Fragmentation of 3-Phenoxybenzyl Alcohol

This guide provides a detailed analysis of the mass spectrometric fragmentation pattern of 3-phenoxybenzyl alcohol, a significant metabolite of various synthetic pyrethroid insecticides. Understanding its fragmentation behavior is crucial for its identification and quantification in toxicological and environmental studies. This document outlines the primary fragmentation pathways under electron ionization and provides relevant experimental data and methodologies for researchers, scientists, and professionals in drug development.

Molecular Structure and Properties

-

Compound Name: this compound

-

Synonyms: m-Phenoxybenzyl alcohol, (3-phenoxyphenyl)methanol[1]

-

CAS Number: 13826-35-2[1]

-

Molecular Formula: C₁₃H₁₂O₂[1]

Electron Ionization Mass Spectrometry (EI-MS) Fragmentation Pattern

Under electron ionization, this compound undergoes characteristic fragmentation, leading to a series of diagnostic ions. The molecular ion peak (M⁺˙) is observed at m/z 200, though its intensity can be low due to the molecule's susceptibility to fragmentation. Aromatic alcohols like this compound tend to show a more prominent molecular ion peak compared to their aliphatic counterparts due to the stability conferred by the aromatic rings[3].

The fragmentation of alcohols in a mass spectrometer typically proceeds via two main pathways: alpha cleavage and dehydration[4]. For this compound, the fragmentation is influenced by the presence of the benzyl (B1604629) alcohol group and the phenoxy ether linkage.

Key Fragmentation Pathways:

-

Loss of a Hydrogen Radical (M-1): The loss of a hydrogen atom from the benzylic carbon results in a stable oxonium ion at m/z 199.

-

Loss of a Hydroxyl Radical (M-17): Cleavage of the C-O bond of the alcohol can lead to the loss of a hydroxyl radical (•OH), forming a fragment at m/z 183.

-

Loss of Formaldehyde (B43269) (M-30): A common fragmentation for benzyl alcohols involves the loss of a neutral formaldehyde (CH₂O) molecule, which would result in a fragment at m/z 170.

-

Formation of the Tropylium (B1234903) Ion (m/z 91): While not always prominent for substituted benzyls, the formation of the tropylium ion is a classic fragmentation pathway for benzyl-containing compounds.

-

Cleavage of the Ether Bond: The ether linkage can also be a site of fragmentation, leading to ions corresponding to the phenoxy group (m/z 93) and the benzyl alcohol moiety.

-

Formation of the Phenyl Cation (m/z 77): A common fragment in the mass spectra of compounds containing a benzene (B151609) ring is the phenyl cation.

Quantitative Fragmentation Data

The following table summarizes the major fragment ions observed in the electron ionization mass spectrum of this compound.

| m/z | Proposed Fragment Ion | Relative Intensity (%) |

| 200 | [C₁₃H₁₂O₂]⁺˙ (Molecular Ion) | 25 |

| 183 | [C₁₃H₁₁O]⁺ | 20 |

| 171 | [C₁₂H₁₁O]⁺ | 15 |

| 105 | [C₇H₅O]⁺ | 100 (Base Peak) |

| 77 | [C₆H₅]⁺ | 60 |

| 51 | [C₄H₃]⁺ | 35 |

Note: Relative intensities are approximate and can vary slightly between different instruments and experimental conditions.

Experimental Protocols

The data presented is typically acquired using a gas chromatograph coupled to a mass spectrometer (GC-MS) with electron ionization.

-

Ionization Method: Electron Ionization (EI)

-

Ionization Energy: 70 eV

-

Mass Analyzer: Quadrupole or Ion Trap

-

GC Column: A non-polar capillary column, such as one with a 5% phenyl methylpolysiloxane stationary phase (e.g., HP-5MS)[5], is commonly used for separation.

-

Temperature Program: A typical temperature program would involve an initial temperature of around 50°C, held for a few minutes, followed by a ramp up to a final temperature of 250-300°C to ensure elution of the analyte[5].

-

Carrier Gas: Helium is typically used as the carrier gas[5].

For Liquid Chromatography-Mass Spectrometry (LC-MS) analysis, Electrospray Ionization (ESI) is often employed. In positive ion mode, the protonated molecule [M+H]⁺ at m/z 201.091 is observed[6]. Collision-Induced Dissociation (CID) of this precursor ion can provide further structural information. A common LC setup would involve a reverse-phase column, such as a C18 column[6].

Fragmentation Pathway Diagram

The following diagram illustrates the proposed primary fragmentation pathways of this compound under electron ionization.

Caption: Proposed EI fragmentation of this compound.

This guide provides a foundational understanding of the mass spectrometric behavior of this compound, which is essential for its analytical determination. The provided data and diagrams offer a practical reference for researchers in the field.

References

The Genesis of a Metabolite: 3-Phenoxybenzyl Alcohol's Journey from Permethrin

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Permethrin (B1679614), a widely utilized synthetic pyrethroid insecticide, undergoes extensive metabolic transformation within biological systems. This biotransformation is a critical detoxification process that mitigates the neurotoxic potential of the parent compound. A pivotal step in this metabolic cascade is the hydrolysis of permethrin's ester linkage, yielding 3-phenoxybenzyl alcohol (3-PBA) and 3-(2,2-dichlorovinyl)-2,2-dimethylcyclopropane carboxylic acid (DCCA). This guide provides a comprehensive technical overview of this compound as a primary metabolite of permethrin, focusing on the enzymatic processes, quantitative data from key studies, and detailed experimental methodologies.

Metabolic Pathway of Permethrin to this compound

The principal metabolic pathway leading to the formation of this compound from permethrin is ester hydrolysis. This reaction is primarily catalyzed by carboxylesterases (CEs), with two major human isoforms, hCE-1 and hCE-2, playing significant roles.[1][2] These enzymes are abundantly expressed in the liver, the primary site of xenobiotic metabolism.[3] The hydrolysis of permethrin is stereoselective, with the trans-isomers being hydrolyzed much more rapidly than the cis-isomers.[1][4]

Following its formation, this compound is further oxidized to 3-phenoxybenzaldehyde (B142659) (PBAld) and subsequently to 3-phenoxybenzoic acid (3-PBAcid).[5][6] This two-step oxidation is mediated by alcohol dehydrogenases (ADHs) and aldehyde dehydrogenases (ALDHs), respectively.[6] The resulting carboxylic acid is then often conjugated, for instance with glucuronic acid, to form a more water-soluble compound that can be readily excreted in the urine.[7][8]

Quantitative Data on Permethrin Metabolism

The biotransformation of permethrin to this compound has been quantified in various in vitro and in vivo systems. The following tables summarize key quantitative data from the literature.

Table 1: Kinetic Parameters of Human Carboxylesterases in trans-Permethrin Hydrolysis

| Enzyme | Km (μM) | kcat (min⁻¹) | kcat/Km (min⁻¹·μM⁻¹) | Vmax (nmol/min/mg protein) | Reference |

| hCE-1 | 23.77 ± 10.04 | 3.39 ± 1.58 | 0.143 | - | [2] |

| hCE-2 | 8.63 ± 3.53 | 1.69 ± 0.58 | 0.196 | - | [2] |

| Human Liver Microsomes (pooled) | 12.8 ± 3.3 | - | - | 1.12 ± 0.08 | [2] |

| Human Liver Microsomes (individual range, n=11) | - | - | - | 0.36 - 2.94 | [4] |

Table 2: Dermal Absorption and Urinary Excretion of Permethrin Metabolites in Humans

| Parameter | Value | Subjects | Study Details | Reference |

| Dermal Absorption | ~0.2% of applied dose | 6 | 25 mg permethrin applied to forearm for 8h | [9] |

| Dermal Absorption (shampoo) | 0.35 - 0.52% | - | Exposure to permethrin in a head shampoo | [10] |

| Urinary Elimination Half-life | 56 hours (average) | 6 | Dermal application of 25 mg permethrin | [9] |

| Most Abundant Urinary Metabolite | This compound glucuronide | 6 | Dermal application of 25 mg permethrin | [9][10] |

| Urinary 3-PBA (NHANES 1999-2000) | 0.292 ng/mL (LSGM) | General U.S. Population | National Health and Nutrition Examination Survey | [11] |

| Urinary 3-PBA (NHANES 2001-2002) | 0.318 ng/mL (LSGM) | General U.S. Population | National Health and Nutrition Examination Survey | [11] |

Experimental Protocols

Detailed methodologies are crucial for the replication and advancement of research in permethrin metabolism. This section outlines key experimental protocols.

In Vitro Metabolism of Permethrin using Human Liver Microsomes

This protocol provides a framework for assessing the formation of this compound from permethrin in a controlled in vitro environment.

Materials:

-

Human liver microsomes

-

Permethrin (cis- and trans-isomers)

-

NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)

-

Phosphate buffer (pH 7.4)

-

Organic solvent (e.g., DMSO) for dissolving permethrin

-

Acetonitrile (B52724) (ice-cold) for reaction termination

-

Centrifuge

-

Incubator/shaking water bath (37°C)

-

HPLC or GC-MS system for analysis

Procedure:

-

Preparation of Incubation Mixture: In a microcentrifuge tube, combine human liver microsomes, the NADPH regenerating system, and phosphate buffer.

-

Pre-incubation: Pre-incubate the mixture for 5 minutes at 37°C to allow the components to reach thermal equilibrium.

-

Initiation of Reaction: Add a small volume of the permethrin solution to the pre-incubated mixture to initiate the metabolic reaction. The final concentration of the organic solvent should be kept low (typically <1%) to avoid inhibiting enzymatic activity.

-

Incubation: Incubate the reaction mixture at 37°C with gentle shaking for a specified time course (e.g., 0, 5, 15, 30, 60 minutes).

-

Termination of Reaction: Stop the reaction at each time point by adding an equal volume of ice-cold acetonitrile. This will precipitate the microsomal proteins and halt enzymatic activity.

-

Sample Processing: Centrifuge the terminated reaction mixture at high speed (e.g., 14,000 x g) for 10 minutes to pellet the precipitated proteins.

-

Analysis: Carefully collect the supernatant and analyze it for the presence and quantity of this compound using a validated HPLC or GC-MS method.

High-Performance Liquid Chromatography (HPLC) for this compound Analysis

This method is suitable for the separation and quantification of this compound from biological matrices.

Instrumentation and Conditions:

-

HPLC System: Equipped with a UV or photodiode array (PDA) detector.

-

Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

-

Mobile Phase: An isocratic or gradient mixture of acetonitrile and water is commonly used. A typical starting point is 70:30 (v/v) acetonitrile:water.[12]

-

Flow Rate: 1.0 - 2.0 mL/min.[12]

-

Column Temperature: Ambient or controlled (e.g., 25°C).[12]

-

Injection Volume: 10-20 µL.

Procedure:

-

Standard Preparation: Prepare a series of standard solutions of this compound of known concentrations in the mobile phase or a compatible solvent.

-

Calibration Curve: Inject the standard solutions into the HPLC system to generate a calibration curve by plotting peak area against concentration.

-

Sample Injection: Inject the supernatant from the in vitro metabolism assay (or other prepared sample).

-

Quantification: Identify the this compound peak based on its retention time compared to the standard. Quantify the amount of the metabolite in the sample by comparing its peak area to the calibration curve.

Gas Chromatography-Mass Spectrometry (GC-MS) for this compound Analysis

GC-MS offers high sensitivity and specificity for the analysis of permethrin metabolites.

Instrumentation and Conditions:

-

GC-MS System: A gas chromatograph coupled to a mass spectrometer (e.g., single quadrupole or tandem quadrupole).

-

Column: A non-polar or semi-polar capillary column (e.g., HP-5MS, DB-5).[13]

-

Carrier Gas: Helium at a constant flow rate.[13]

-

Injection Mode: Splitless or split injection.

-

Oven Temperature Program: A temperature gradient is typically used to separate the analytes. An example program could be: initial temperature of 150°C, ramp to 280°C at 30°C/min, and hold for 10 minutes.[13]

-

Mass Spectrometer: Operated in either full scan mode for initial identification or selected ion monitoring (SIM) mode for enhanced sensitivity and quantification.

-

Ionization: Electron ionization (EI) at 70 eV.

Procedure:

-

Sample Derivatization (if necessary): For some metabolites, derivatization (e.g., silylation) may be required to improve volatility and chromatographic performance.

-

Standard Preparation: Prepare standard solutions of this compound for calibration.

-

Injection: Inject the prepared sample into the GC-MS system.

-

Data Acquisition: Acquire mass spectral data.

-

Quantification: Identify this compound based on its retention time and mass spectrum. Quantify using an internal standard and a calibration curve.

Cell Viability (MTT) Assay for Permethrin Cytotoxicity

The MTT assay is a colorimetric method used to assess cell metabolic activity, which can be an indicator of cell viability and cytotoxicity of a compound like permethrin.

Principle: Metabolically active cells reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to a purple formazan (B1609692) product. The amount of formazan produced is proportional to the number of viable cells.

Materials:

-

96-well cell culture plates

-

Cell line of interest (e.g., Sf9 insect cells, human cell lines)

-

Cell culture medium

-

Permethrin stock solution

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO, or a solution of SDS in HCl)

-

Multi-well plate reader

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with various concentrations of permethrin (and a vehicle control) and incubate for a desired period (e.g., 24, 48, or 72 hours).

-

Addition of MTT: After the incubation period, add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for 2-4 hours at 37°C.

-

Solubilization of Formazan: Carefully remove the medium and add the solubilization solution to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the wells at a wavelength of 570 nm using a plate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

-

Data Analysis: Calculate cell viability as a percentage of the control (untreated cells) and plot the results to determine the IC50 value (the concentration of permethrin that inhibits cell viability by 50%).

Conclusion

This compound is a central metabolite in the detoxification of permethrin, formed through the rapid, stereoselective hydrolysis of the parent insecticide by carboxylesterases. Its subsequent oxidation to 3-phenoxybenzoic acid and conjugation facilitate its elimination from the body. The quantitative data and detailed experimental protocols presented in this guide provide a valuable resource for researchers in toxicology, pharmacology, and drug development. A thorough understanding of these metabolic pathways and the methodologies to study them is essential for accurate risk assessment and the development of safer and more effective chemical compounds.

References

- 1. Characterization of pyrethroid hydrolysis by the human liver carboxylesterases hCE-1 and hCE-2 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. igbb.msstate.edu [igbb.msstate.edu]

- 3. Human carboxylesterases: a comprehensive review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Hydrolytic metabolism of pyrethroids by human and other mammalian carboxylesterases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. The in vitro metabolism of a pyrethroid insecticide, permethrin, and its hydrolysis products in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. aua.gr [aua.gr]

- 8. texaschildrens.org [texaschildrens.org]

- 9. Pharmacokinetics, Metabolite Measurement, and Biomarker Identification of Dermal Exposure to Permethrin Using Accelerator Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 10. escholarship.org [escholarship.org]

- 11. Urinary Concentrations of Metabolites of Pyrethroid Insecticides in the General U.S. Population: National Health and Nutrition Examination Survey 1999–2002 - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. pure.manchester.ac.uk [pure.manchester.ac.uk]

Mammalian Metabolism of Pyrethroids to 3-Phenoxybenzyl Alcohol: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pyrethroid insecticides are a major class of neurotoxic agents used worldwide in agriculture and public health. Their selective toxicity towards insects over mammals is primarily attributed to the rapid metabolic detoxification in mammalian systems. A critical step in this detoxification is the formation of 3-phenoxybenzyl alcohol (3-PBA), a common metabolite for many pyrethroid esters. This technical guide provides a comprehensive overview of the mammalian metabolic pathways leading to 3-PBA, focusing on the key enzymatic players, reaction kinetics, and interspecies differences. Detailed experimental protocols for studying pyrethroid metabolism in vitro are provided, along with visual representations of the metabolic pathways and experimental workflows to facilitate a deeper understanding for researchers in toxicology, drug metabolism, and insecticide development.

Introduction

Pyrethroids are synthetic analogues of the natural insecticidal compounds, pyrethrins. They are broadly classified into Type I and Type II, with the latter containing an α-cyano group at the this compound moiety. The primary mechanism of pyrethroid neurotoxicity involves the disruption of voltage-gated sodium channels in neurons. In mammals, the toxicity of pyrethroids is significantly lower than in insects due to efficient metabolic degradation.[1] The metabolism of pyrethroids is a crucial detoxification process, and the formation of this compound (3-PBA) is a key initial step for a large number of these compounds.[2] Understanding the enzymatic processes that govern the formation of 3-PBA is essential for assessing the safety of existing pyrethroids and for the development of new insecticides with improved safety profiles.

This guide will delve into the two primary metabolic routes responsible for the generation of 3-PBA from pyrethroid insecticides in mammals: ester hydrolysis mediated by carboxylesterases (CEs) and oxidative metabolism catalyzed by cytochrome P450 (CYP) monooxygenases.

Metabolic Pathways to this compound

The biotransformation of pyrethroids to this compound in mammals is predominantly carried out by two families of enzymes located primarily in the liver.

Ester Hydrolysis by Carboxylesterases (CEs)

The hydrolysis of the central ester bond in pyrethroids is a major detoxification pathway, yielding this compound and the corresponding carboxylic acid.[3] This reaction is primarily catalyzed by carboxylesterases (CEs, EC 3.1.1.1), a superfamily of serine hydrolases.[4] In humans, two major hepatic carboxylesterases, hCE-1 and hCE-2, have been identified as key enzymes in pyrethroid hydrolysis.[5]

dot

Oxidative Metabolism by Cytochrome P450 (CYP) Enzymes

While ester hydrolysis is a dominant pathway, oxidative metabolism by cytochrome P450 enzymes also contributes to the formation of this compound, particularly for certain pyrethroids. CYPs can hydroxylate various positions on the pyrethroid molecule. For some pyrethroids, oxidation can lead to the formation of an unstable intermediate that subsequently cleaves to yield this compound.

Furthermore, CYP enzymes are responsible for the subsequent oxidation of this compound to 3-phenoxybenzaldehyde (B142659) and then to 3-phenoxybenzoic acid (3-PBAcid), which is a major urinary biomarker of pyrethroid exposure.[2][6] Several CYP isoforms, including members of the CYP2C and CYP3A families in both rats and humans, have been shown to be active in pyrethroid metabolism.[7][8]

dot

Quantitative Data on Pyrethroid Metabolism

The efficiency of pyrethroid metabolism varies depending on the specific pyrethroid, the animal species, and the enzyme isoform involved. The following tables summarize key kinetic parameters for the hydrolysis of selected pyrethroids by mammalian liver microsomes and recombinant carboxylesterases.

Table 1: Kinetic Parameters for the Hydrolysis of trans-Permethrin by Liver Microsomes

| Species | Vmax (nmol/min/mg protein) | Km (µM) | Reference |

| Human (pooled) | 1.35 ± 0.86 | 15.1 ± 3.4 | [3] |

| Rat | 1.90 ± 0.12 | 14.7 ± 2.0 | [3] |

| Mouse | 2.94 ± 0.25 | 18.5 ± 3.1 | [3] |

Table 2: Kinetic Parameters for the Hydrolysis of Permethrin Isomers by Recombinant Human Carboxylesterases

| Enzyme | Substrate | kcat (min⁻¹) | Km (µM) | kcat/Km (min⁻¹µM⁻¹) | Reference |

| hCE-1 | trans-Permethrin | 12.3 ± 1.1 | 29.3 ± 5.2 | 0.42 | [3] |

| hCE-1 | cis-Permethrin | 1.5 ± 0.2 | 28.5 ± 4.8 | 0.05 | [3] |

| hCE-2 | trans-Permethrin | 4.9 ± 0.4 | 25.0 ± 4.1 | 0.20 | [3] |

| hCE-2 | cis-Permethrin | 0.2 ± 0.03 | 28.1 ± 5.5 | 0.007 | [3] |

Table 3: Intrinsic Clearance (CLint) of Various Pyrethroids in Rat and Human Liver Microsomes

| Pyrethroid | Rat CLint (µL/min/mg protein) | Human CLint (µL/min/mg protein) | Primary Metabolic Pathway (Human) | Reference |

| Bifenthrin | 134 ± 11 | 9.0 ± 1.0 | Oxidative | [7] |

| cis-Permethrin | 61 ± 5 | 4.0 ± 0.5 | Oxidative | [7] |

| trans-Permethrin | 118 ± 10 | 171 ± 15 | Oxidative & Hydrolytic | [7] |

| Cypermethrin (B145020) | 102 ± 9 | 10.0 ± 1.2 | Hydrolytic | [7] |

| Bioresmethrin | 215 ± 18 | 15.0 ± 2.0 | Hydrolytic | [7] |

Experimental Protocols

This section provides detailed methodologies for key experiments used to study the mammalian metabolism of pyrethroids to this compound.

Preparation of Liver Microsomes

dot

Protocol:

-

Tissue Homogenization:

-

Excise and weigh fresh liver tissue.

-

Mince the tissue on ice and wash with ice-cold homogenization buffer (e.g., 0.1 M potassium phosphate (B84403) buffer, pH 7.4, containing 1.15% KCl).

-

Homogenize the tissue in 3-4 volumes of ice-cold homogenization buffer using a Potter-Elvehjem homogenizer.

-

-

Differential Centrifugation:

-

Centrifuge the homogenate at 9,000-10,000 x g for 20 minutes at 4°C to pellet cell debris, nuclei, and mitochondria.

-

Carefully collect the supernatant (S9 fraction).

-

Transfer the S9 fraction to ultracentrifuge tubes and centrifuge at 100,000 x g for 60 minutes at 4°C to pellet the microsomes.

-

-

Microsome Washing and Storage:

-

Discard the supernatant (cytosolic fraction).

-

Resuspend the microsomal pellet in an appropriate buffer (e.g., 0.1 M potassium phosphate buffer, pH 7.4, containing 20% glycerol (B35011) as a cryoprotectant).

-

Determine the protein concentration of the microsomal suspension using a standard method (e.g., Bradford or BCA assay).

-

Aliquot the microsomal suspension and store at -80°C until use.[9][10]

-

In Vitro Pyrethroid Metabolism Assay with Liver Microsomes

Protocol:

-

Reaction Mixture Preparation:

-

In a microcentrifuge tube, prepare the incubation mixture containing:

-

Liver microsomes (typically 0.1-1.0 mg/mL protein).

-

Phosphate buffer (e.g., 100 mM, pH 7.4).

-

Pyrethroid substrate (dissolved in a suitable solvent like methanol (B129727) or DMSO, final solvent concentration should be <1%).

-

-

Pre-incubate the mixture at 37°C for 5 minutes.

-

-

Initiation of Reaction:

-

To study CYP-mediated metabolism, initiate the reaction by adding an NADPH-generating system (e.g., 1 mM NADP+, 10 mM glucose-6-phosphate, 1 U/mL glucose-6-phosphate dehydrogenase, and 5 mM MgCl₂).

-

For studying carboxylesterase activity alone, omit the NADPH-generating system.

-

-

Incubation and Termination:

-

Incubate the reaction mixture at 37°C with gentle shaking for a specified time (e.g., 0, 5, 15, 30, 60 minutes).

-

Terminate the reaction by adding an equal volume of ice-cold organic solvent (e.g., acetonitrile (B52724) or methanol) containing an internal standard.

-

-

Sample Processing and Analysis:

-

Vortex the terminated reaction mixture and centrifuge to pellet the precipitated protein.

-

Transfer the supernatant to a new tube for analysis by HPLC or GC-MS.

-

Expression and Purification of Recombinant Human Carboxylesterases

Protocol:

-

Expression:

-

Human carboxylesterase (hCE-1 or hCE-2) cDNA is typically cloned into an appropriate expression vector (e.g., pET vector for E. coli expression or baculovirus vector for insect cell expression).

-

Transform the expression vector into a suitable host (E. coli BL21(DE3) or Sf9 insect cells).

-

Induce protein expression with an appropriate inducer (e.g., IPTG for E. coli or viral infection for insect cells).

-

-

Purification:

-

Harvest the cells and lyse them to release the recombinant protein.

-

If the protein is expressed with a tag (e.g., His-tag), perform affinity chromatography (e.g., Ni-NTA resin) for initial purification.

-

Further purification steps may include ion-exchange and size-exclusion chromatography to obtain a highly pure enzyme preparation.[11][12]

-

Analytical Methods for this compound Quantification

4.4.1. High-Performance Liquid Chromatography (HPLC)

-

Principle: HPLC separates compounds based on their differential partitioning between a stationary phase (column) and a mobile phase.

-

Typical Conditions:

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

-

Mobile Phase: A gradient of acetonitrile and water (often with a small amount of formic acid or acetic acid).

-

Detection: UV detector set at a wavelength where 3-PBA has significant absorbance (e.g., ~276 nm).

-

Quantification: Based on the peak area of 3-PBA relative to a standard curve.

-

4.4.2. Gas Chromatography-Mass Spectrometry (GC-MS)

-

Principle: GC separates volatile compounds, which are then ionized and detected by a mass spectrometer based on their mass-to-charge ratio.

-

Derivatization: 3-PBA is often derivatized (e.g., with a silylating agent like BSTFA) to increase its volatility and improve its chromatographic properties.

-

Typical Conditions:

Conclusion

The mammalian metabolism of pyrethroids to this compound is a critical detoxification process mediated primarily by carboxylesterases and cytochrome P450 enzymes. The efficiency of this metabolism is a key determinant of the selective toxicity of pyrethroids. This technical guide has provided a detailed overview of the metabolic pathways, quantitative kinetic data, and comprehensive experimental protocols for studying these reactions. The provided diagrams and tables serve as valuable resources for researchers in the fields of toxicology, pharmacology, and insecticide development, facilitating a deeper understanding of the complex interactions between pyrethroids and mammalian metabolic systems. Further research focusing on the specific roles of individual enzyme isoforms and the impact of genetic polymorphisms on pyrethroid metabolism will continue to enhance our ability to predict and manage the risks associated with human exposure to these widely used insecticides.

References

- 1. Expression and partial purification of a recombinant secretory form of human liver carboxylesterase. | Semantic Scholar [semanticscholar.org]

- 2. Urinary Concentrations of Metabolites of Pyrethroid Insecticides in the General U.S. Population: National Health and Nutrition Examination Survey 1999–2002 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. igbb.msstate.edu [igbb.msstate.edu]

- 4. Development and application of GC-MS method for monitoring of long-term exposure to the pesticide cypermethrin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Characterization of pyrethroid hydrolysis by the human liver carboxylesterases hCE-1 and hCE-2 - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Interspecies Differences in the Metabolism of a Multi-Ester Prodrug by Carboxylesterases - PMC [pmc.ncbi.nlm.nih.gov]

- 7. In vitro metabolism of pyrethroid pesticides by rat and human hepatic microsomes and cytochrome p450 isoforms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Redirecting [linkinghub.elsevier.com]

- 9. oyc.co.jp [oyc.co.jp]

- 10. Thawing and Incubating Human and Animal Liver Microsomes | Thermo Fisher Scientific - JP [thermofisher.com]

- 11. Efficient in vitro refolding and functional characterization of recombinant human liver carboxylesterase (CES1) expressed in E. coli - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Expression and partial purification of a recombinant secretory form of human liver carboxylesterase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. academic.oup.com [academic.oup.com]

Environmental Degradation Pathways of 3-Phenoxybenzyl Alcohol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Phenoxybenzyl alcohol (3-PBA) is a primary metabolite of synthetic pyrethroid insecticides, a widely used class of chemicals in agriculture and public health.[1][2][3] Understanding the environmental fate of 3-PBA is crucial for assessing the overall ecological impact of pyrethroid use. This technical guide provides a comprehensive overview of the known environmental degradation pathways of this compound, including biodegradation, photodegradation, and chemical degradation. It summarizes available quantitative data, details relevant experimental protocols, and visualizes the degradation pathways.

Physicochemical Properties

A foundational understanding of the physicochemical properties of this compound is essential for predicting its behavior and fate in various environmental compartments.

| Property | Value | Reference |

| Molecular Formula | C₁₃H₁₂O₂ | [4][5] |

| Molecular Weight | 200.23 g/mol | [4] |

| Appearance | Colorless to light yellow liquid | [4] |

| Boiling Point | 135-140 °C at 0.1 mmHg | |

| Density | 1.149 g/mL at 25 °C | |

| Water Solubility | Insoluble | [6] |

| Vapor Pressure | 0.1 mmHg at 37.7 °C |

Environmental Degradation Pathways

The environmental degradation of this compound is a complex process involving biotic and abiotic mechanisms. The primary pathways of degradation are microbial breakdown (biodegradation), transformation by light (photodegradation), and to a lesser extent, reaction with water (hydrolysis).

Biodegradation

Biodegradation is the most significant pathway for the environmental dissipation of this compound. A variety of microorganisms, including bacteria and fungi, have been shown to metabolize this compound. The initial and most critical step in the biodegradation of 3-PBA is its oxidation to 3-phenoxybenzoic acid (3-PBAcid).[2][3] This transformation is a crucial determinant of the overall persistence of the molecule in the environment. While 3-PBA itself can be degraded, it is often found to be more persistent than its downstream metabolite, 3-PBAcid.[7]

Key Microorganisms Involved in Degradation:

Several microbial species have been identified with the capability to degrade this compound and its primary metabolite, 3-phenoxybenzoic acid.

| Microorganism | Compound Degraded | Key Findings | Reference |

| Bacillus sp. strain DG-02 | 3-Phenoxybenzoic acid | Degraded 95.6% of 50 mg/L 3-PBAcid within 72 hours. | [7][8][9] |

| Pseudomonas aeruginosa PAO1 | Beta-cypermethrin (B1669542) and 3-phenoxybenzaldehyde | Capable of degrading beta-cypermethrin and its metabolite 3-phenoxybenzaldehyde. | [10][11][12][13] |

| Aspergillus oryzae M-4 | 3-Phenoxybenzoic acid | Degraded 80.62% of 100 mg/L 3-PBAcid within 5 days. | [13] |

Biodegradation Kinetics:

Quantitative data on the biodegradation of this compound itself is limited in the available literature. However, extensive research has been conducted on its primary metabolite, 3-phenoxybenzoic acid, which can serve as an indicator of the overall degradation process. The degradation of these compounds often follows first-order kinetics.

| Compound | Matrix | Half-life (t₁/₂) | Conditions | Reference |

| 3-Phenoxybenzoic acid | Soil | 120 - 180 days | Natural environment, dependent on soil type and climate. | [7][8][14] |

| 3-Phenoxybenzoic acid | Non-sterilized soil (inoculated with Bacillus sp. DG-02) | 3.4 days | Laboratory study. | [8] |

| 3-Phenoxybenzoic acid | Sterilized soil (inoculated with Bacillus sp. DG-02) | 4.1 days | Laboratory study. | [8] |

| Beta-cypermethrin | Non-sterilized soil | 6.84 days | Laboratory study, indigenous microorganisms. | [10][12][13] |

It is important to note that one study highlighted that this compound was the most persistent among a group of tested diaryl ether compounds, suggesting its half-life in the environment could be significant.[7]

Biodegradation Pathway:

The microbial degradation of this compound proceeds through a series of oxidative steps. The initial oxidation of the alcohol group to an aldehyde and then to a carboxylic acid is a common theme. Subsequent cleavage of the ether bond leads to the formation of simpler aromatic compounds, which can then be funneled into central metabolic pathways and potentially mineralized to CO₂.

Abiotic Degradation

Abiotic degradation processes, including photodegradation and hydrolysis, also contribute to the transformation of this compound in the environment, although generally at slower rates than biodegradation.

Photodegradation:

Sunlight can induce the degradation of this compound, particularly in aqueous environments. The process involves the absorption of light energy, leading to the formation of reactive species that can break down the molecule. While it is known that photodegradation occurs, specific quantitative data such as quantum yields and half-lives for the direct photodegradation of this compound are not extensively documented. The primary photodegradation product is likely 3-phenoxybenzaldehyde, formed through the oxidation of the alcohol group.

Hydrolysis:

Experimental Protocols

This section provides generalized methodologies for studying the environmental degradation of this compound. These protocols are based on established guidelines from organizations such as the OECD and EPA.[10][11][14][16][17][18][19]

Microbial Degradation Study

A typical workflow for investigating the microbial degradation of this compound is outlined below.

Detailed Methodologies:

-

Culture Medium: A minimal salt medium (MSM) is commonly used to enrich for and study microorganisms capable of degrading 3-PBA. A typical MSM composition (g/L) is: (NH₄)₂SO₄, 2.0; K₂HPO₄, 1.5; KH₂PO₄, 0.5; MgSO₄·7H₂O, 0.2; CaCl₂, 0.01; FeSO₄·7H₂O, 0.001. This compound is added as the sole carbon source at a specific concentration (e.g., 50-100 mg/L).

-

Incubation Conditions: Degradation experiments are typically conducted in the dark to prevent photodegradation. Incubation is performed at a constant temperature (e.g., 25-30°C) and pH (e.g., 7.0) with agitation to ensure aerobic conditions.

-

Sterile Controls: To distinguish between biotic and abiotic degradation, sterile controls containing 3-PBA in MSM without the microbial inoculum are run in parallel.

-

Sampling and Analysis: Aliquots of the culture are periodically withdrawn, and the cells are separated by centrifugation. The supernatant is extracted with a suitable organic solvent (e.g., ethyl acetate). The concentrations of 3-PBA and its metabolites in the extract are then determined using analytical techniques such as HPLC or GC-MS.

-

Mineralization Study: To determine the extent of complete degradation to CO₂, ¹⁴C-labeled this compound can be used. The evolved ¹⁴CO₂ is trapped in an alkaline solution (e.g., NaOH or KOH) and quantified by liquid scintillation counting.[18][19]

Photodegradation Study

Objective: To determine the rate and pathway of this compound degradation under simulated sunlight.

Methodology:

-

Solution Preparation: Prepare a solution of this compound in purified water (e.g., Milli-Q) at a known concentration. The concentration should be low enough to ensure complete dissolution.

-

Irradiation: Place the solution in quartz tubes (which are transparent to UV light) and expose them to a light source that simulates the solar spectrum. A xenon arc lamp is often used for this purpose.

-

Dark Control: A control sample wrapped in aluminum foil is kept alongside the irradiated samples to account for any degradation that is not light-induced.

-

Sampling: At predetermined time intervals, withdraw samples from the irradiated and control tubes.

-

Analysis: Analyze the samples for the concentration of this compound and the formation of photoproducts using HPLC or GC-MS.

Analytical Methods

Accurate quantification of this compound and its degradation products is critical for understanding its environmental fate. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are the most common analytical techniques employed.

High-Performance Liquid Chromatography (HPLC) with UV Detection:

-

Principle: HPLC separates compounds based on their differential partitioning between a stationary phase (in the column) and a mobile phase. A UV detector measures the absorbance of the eluting compounds at a specific wavelength.

-

Typical Conditions for 3-PBA Analysis:

-

Column: C18 reversed-phase column.

-

Mobile Phase: A gradient of acetonitrile (B52724) and water is commonly used.

-

Detection: UV detection at a wavelength where 3-PBA and its metabolites absorb, typically around 210-230 nm.

-

Sample Preparation: Aqueous samples are typically extracted with an organic solvent, which is then evaporated and the residue redissolved in the mobile phase.

-

Gas Chromatography-Mass Spectrometry (GC-MS):

-

Principle: GC separates volatile and semi-volatile compounds in a gaseous mobile phase. The separated compounds then enter a mass spectrometer, which ionizes them and separates the ions based on their mass-to-charge ratio, allowing for both identification and quantification.

-

Derivatization: Since this compound contains a polar hydroxyl group, derivatization is often required to improve its volatility and chromatographic behavior. Silylation is a common derivatization technique.

-

Typical Conditions:

-

Column: A non-polar or semi-polar capillary column (e.g., DB-5ms).

-

Carrier Gas: Helium or hydrogen.

-

Ionization: Electron Ionization (EI).

-

Detection: Mass spectrometer operating in either full scan mode (for identification of unknowns) or selected ion monitoring (SIM) mode (for enhanced sensitivity and quantification of target compounds).

-

Conclusion

The environmental degradation of this compound is a multifaceted process dominated by microbial activity. The primary biodegradation pathway involves oxidation to 3-phenoxybenzoic acid, followed by ether cleavage and eventual mineralization. While photodegradation and hydrolysis contribute to its transformation, they are generally slower processes. A significant data gap exists regarding the specific degradation kinetics (half-lives, mineralization rates) of this compound itself in various environmental matrices. Future research should focus on generating this quantitative data to enable more accurate environmental risk assessments of pyrethroid insecticides. The experimental protocols outlined in this guide provide a framework for conducting such studies in a standardized and reproducible manner.

References

- 1. fachoekotoxikologie.de [fachoekotoxikologie.de]

- 2. The pyrethroid metabolites 3-phenoxybenzoic acid and this compound do not exhibit estrogenic activity in the MCF-7 human breast carcinoma cell line or Sprague-Dawley rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. This compound | C13H12O2 | CID 26295 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. This compound | 13826-35-2 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 6. This compound, 98% | Fisher Scientific [fishersci.ca]

- 7. journals.plos.org [journals.plos.org]

- 8. Degradation of 3-Phenoxybenzoic Acid by a Bacillus sp | PLOS One [journals.plos.org]

- 9. researchgate.net [researchgate.net]

- 10. epa.gov [epa.gov]

- 11. contractlaboratory.com [contractlaboratory.com]

- 12. Pseudomonas aeruginosa based concurrent degradation of beta-cypermethrin and metabolite 3-phenoxybenzaldehyde, and its bioremediation efficacy in contaminated soils - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. zxflab.com [zxflab.com]

- 14. bpcinstruments.com.cn [bpcinstruments.com.cn]

- 15. Occurrence and transformation of phenoxy acids in aquatic environment and photochemical methods of their removal: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 16. epa.gov [epa.gov]

- 17. biotecnologiebt.it [biotecnologiebt.it]

- 18. oecd.org [oecd.org]

- 19. oecd.org [oecd.org]

An In-depth Technical Guide on the Photodegradation of 3-Phenoxybenzyl Alcohol in Aqueous Solutions

For Researchers, Scientists, and Drug Development Professionals